molecular formula C5H10O2 B3117435 2-(Hydroxymethyl)cyclobutan-1-ol CAS No. 2231675-22-0

2-(Hydroxymethyl)cyclobutan-1-ol

Cat. No.: B3117435
CAS No.: 2231675-22-0
M. Wt: 102.13 g/mol
InChI Key: VSYWGNKHUGJYOX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It features a cyclobutane ring substituted with a hydroxymethyl group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2-(Hydroxymethyl)cyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-(Hydroxymethyl)cyclobutanone or 2-(Formyl)cyclobutan-1-ol.

    Reduction: Cyclobutanemethanol.

    Substitution: 2-(Halomethyl)cyclobutan-1-ol.

Scientific Research Applications

2-(Hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)cyclobutan-1-ol depends on its specific application. In chemical reactions, the hydroxyl and hydroxymethyl groups can participate in various transformations, acting as nucleophiles or electrophiles. The cyclobutane ring provides a strained structure that can undergo ring-opening reactions under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl and a hydroxymethyl group on the cyclobutane ring. This dual functionality allows for diverse chemical transformations and applications in various fields of research and industry .

Properties

IUPAC Name

2-(hydroxymethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYWGNKHUGJYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)cyclobutan-1-ol
Reactant of Route 2
2-(Hydroxymethyl)cyclobutan-1-ol
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Reactant of Route 4
2-(Hydroxymethyl)cyclobutan-1-ol
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Reactant of Route 6
2-(Hydroxymethyl)cyclobutan-1-ol

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